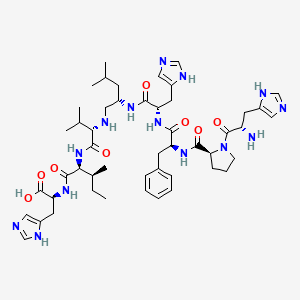

Angiotensinogen (6-13)

Description

Properties

CAS No. |

82252-46-8 |

|---|---|

Molecular Formula |

C49H72N14O8 |

Molecular Weight |

985.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C49H72N14O8/c1-7-30(6)42(47(68)61-39(49(70)71)20-34-23-53-27-57-34)62-46(67)41(29(4)5)54-24-35(16-28(2)3)58-43(64)38(19-33-22-52-26-56-33)59-44(65)37(17-31-12-9-8-10-13-31)60-45(66)40-14-11-15-63(40)48(69)36(50)18-32-21-51-25-55-32/h8-10,12-13,21-23,25-30,35-42,54H,7,11,14-20,24,50H2,1-6H3,(H,51,55)(H,52,56)(H,53,57)(H,58,64)(H,59,65)(H,60,66)(H,61,68)(H,62,67)(H,70,71)/t30-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

InChI Key |

BGNXTZMGWDSWGD-KYXQKNDOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C(C)C)NC[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C(C)C)NCC(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N |

Origin of Product |

United States |

Molecular Structure and Conformational Dynamics of Angiotensinogen 6 13

Primary Sequence Analysis and Key Residues within Angiotensinogen (B3276523) (6-13)

Angiotensinogen is the precursor protein for the potent vasoconstrictor peptide, angiotensin II. The initial cleavage of angiotensinogen by renin occurs between residues Leu10 and Val11, releasing Angiotensin I. The Angiotensinogen (6-13) fragment encompasses a key portion of this recognition and cleavage site.

The primary amino acid sequence of the human Angiotensinogen (6-13) fragment is presented below. This sequence is derived from the full human preangiotensinogen sequence.

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

|---|---|---|

| 6 | His | H |

| 7 | Pro | P |

| 8 | Phe | F |

| 9 | His | H |

| 10 | Leu | L |

| 11 | Val | V |

| 12 | Ile | I |

| 13 | His | H |

Key residues within this octapeptide play crucial roles in its structure and interaction with renin. The Proline (Pro7) residue introduces a potential kink or turn in the peptide backbone, influencing its flexibility. The Phenylalanine (Phe8) and other hydrophobic residues (Leu10, Val11, Ile12) are important for interactions within the active site of renin. The Histidine (His) residues at positions 6, 9, and 13 contribute to the fragment's charge and potential for hydrogen bonding.

Computational Modeling of Angiotensinogen (6-13) Conformational Behavior

To understand the dynamic nature of Angiotensinogen (6-13) in a solution, computational modeling has been employed. These studies reveal that the fragment does not adopt a single, rigid structure but rather exists as an ensemble of interconverting conformers.

Computer simulations using the Monte-Carlo procedure have been instrumental in exploring the vast conformational space available to the Angiotensinogen (6-13) fragment. nih.gov This method generates a large and diverse sample of possible three-dimensional structures (conformers) by making random changes to the dihedral angles of the peptide backbone and side chains, with each new conformation being accepted or rejected based on its energy. This approach allows for a thorough sampling of the potential energy surface of the molecule. nih.govfrontiersin.orgmdpi.com

Analysis of the large sample of conformers generated by Monte-Carlo simulations reveals that the conformational distribution of Angiotensinogen (6-13) can be described by seven distinct families of structures. nih.gov These families represent clusters of conformers with similar backbone arrangements.

A significant portion of the conformers, approximately 40%, are found in a fully extended state. Another major family, accounting for about 28% of the conformers, exhibits a folded structure at the C-terminal end, specifically involving the His6-Pro7-Phe8-His9 sequence. The remaining conformers are distributed among other families characterized by folding at different points along the peptide chain. nih.gov

| Structural Family Type | Percentage of Conformers | Description |

|---|---|---|

| Fully Extended | ~40% | The peptide backbone is in a linear, stretched conformation. |

| C-terminal Fold (His6-Pro7-Phe8-His9) | ~28% | The peptide chain is folded in the region of the C-terminal histidine, proline, and phenylalanine residues. |

| Other Folded States | ~32% | Conformers are folded at various other locations along the peptide backbone. |

The computational studies highlight the extreme flexibility of the Angiotensinogen (6-13) fragment. nih.gov The existence of multiple conformational families with significant populations indicates that the peptide is highly dynamic, readily transitioning between extended and various folded states. This intrinsic flexibility is a key characteristic of the fragment and is crucial for its biological function. The dynamic nature allows the peptide to adapt its conformation upon encountering its enzymatic partner.

Influence of Conformational States on Enzymatic Recognition and Interaction

The conformational flexibility of the Angiotensinogen (6-13) fragment is paramount for its recognition by and interaction with the enzyme renin. The crystal structure of the human angiotensinogen-renin complex reveals that the N-terminal tail of angiotensinogen, which includes the (6-13) sequence, binds to the active site cleft of renin in an extended conformation. rcsb.org

The ability of the Angiotensinogen (6-13) fragment to exist in a dynamic equilibrium between folded and extended states is likely a critical factor in the initial recognition and binding process. It is hypothesized that the extended conformers are the ones that can productively dock into the narrow active site of renin. nih.govrcsb.org The folded states may represent a conformational reservoir, and the inherent flexibility allows the fragment to "unfold" and adopt the necessary extended conformation upon binding. nih.gov This "tail-into-mouth" allosteric mechanism, where the N-terminus inserts into a pocket, is facilitated by these profound conformational changes. rcsb.org Therefore, the distribution of conformational states and the ease of transition between them directly influence the kinetics and efficiency of renin's cleavage of angiotensinogen.

Enzymatic Interactions and Biogenesis of Angiotensinogen 6 13 As a Renin Substrate Domain

Renin-Angiotensinogen Interaction at the Angiotensinogen (B3276523) (6-13) Cleavage Site

The interaction between renin and angiotensinogen is a highly specific enzymatic reaction that initiates the RAS cascade. nih.gov This specificity is largely dictated by the conformation of the N-terminal tail of angiotensinogen and its interaction with the active site of renin. nih.govnih.gov

Renin specifically cleaves the peptide bond between Leucine (Leu) at position 10 and Valine (Val) at position 11 of human angiotensinogen. nih.govusbio.net In its native state, this scissile bond is buried within a hydrophobic cavity of the angiotensinogen molecule, protecting it from non-specific cleavage by other proteases. nih.gov For cleavage to occur, the N-terminal tail of angiotensinogen must undergo a significant conformational change, moving out of this protected position to dock into the substrate-binding site of renin. nih.gov

The interaction between renin and angiotensinogen involves more than just the active site. A "tail-in-mouth" allosteric mechanism has been described where the N-terminus of angiotensinogen inserts into a pocket on the renin molecule that is equivalent to a hormone-binding site on other serpins. nih.gov This binding induces a conformational change in renin, which in turn enhances its catalytic activity. nih.gov

This allosteric modulation is a critical aspect of the renin-angiotensinogen interaction, ensuring a high degree of specificity and efficiency in the cleavage process. nih.gov The binding of the angiotensinogen N-terminus to this allosteric site triggers a series of conformational shifts in both molecules, leading to the optimal positioning of the Leu10-Val11 bond for cleavage. nih.govnih.gov This complex interplay of active site binding and allosteric modulation highlights the sophisticated regulatory control of the initial step of the RAS.

Species-Specific Recognition and Cleavage Kinetics of Angiotensinogen (6-13)

The cleavage of angiotensinogen by renin exhibits a high degree of species specificity. ahajournals.org For instance, human renin does not efficiently cleave rodent angiotensinogen, and vice versa. oup.com This specificity is determined by the amino acid sequence of angiotensinogen, particularly in the region surrounding the cleavage site. ahajournals.org

Studies have shown that replacing certain amino acids in human angiotensinogen with their counterparts from other species can significantly alter the cleavage efficiency by human renin. researchgate.net For example, replacing the amino acids at positions 11 and 12 of human angiotensinogen with those found in canine angiotensinogen enhances its cleavage by canine renin in vitro. ahajournals.org This indicates that residues adjacent to the scissile bond play a critical role in the species-specific recognition by renin. ahajournals.org

The table below illustrates the species specificity of the renin-angiotensinogen interaction by highlighting differences in the N-terminal sequence of angiotensinogen across various species.

| Species | N-terminal Amino Acid Sequence (Residues 1-14) | Renin Cleavage Site |

| Human | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val -Ile-His-Asn | Leu10-Val11 nih.govusbio.net |

| Rat | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu -Val-Tyr-Ser | Leu10-Leu11 oup.comnih.gov |

This table showcases the variation in the amino acid sequence at the renin cleavage site between human and rat angiotensinogen, which contributes to the species specificity of the renin-angiotensinogen interaction.

Enzymatic Pathways Leading to and from Angiotensinogen (6-13)

Angiotensinogen is the sole precursor for all angiotensin peptides, which are generated through a series of enzymatic cleavage events within the RAS cascade. nih.govnih.govscispace.com

Angiotensinogen is the unique substrate from which all angiotensin peptides are derived. nih.govnih.govscispace.com The cleavage of angiotensinogen by renin to form angiotensin I is the first and rate-limiting step in this process. nih.gov While other enzymes have been shown to cleave angiotensinogen in vitro, renin is considered the primary enzyme responsible for initiating the RAS in vivo. scispace.comjpp.krakow.pl

Following the initial cleavage of angiotensinogen by renin to produce the decapeptide angiotensin I (Ang I), a series of subsequent cleavage events occur to generate a variety of biologically active angiotensin peptides. nih.govresearchgate.net

Angiotensin-converting enzyme (ACE) is a key enzyme in this cascade, cleaving two amino acids from the C-terminus of Ang I to form the potent vasoconstrictor angiotensin II (Ang II). nih.gov However, alternative pathways exist for the processing of Ang I and the generation of other angiotensin peptides. researchgate.netnih.gov For example, neprilysin can cleave Ang I to form angiotensin-(1-7), a peptide with vasodilatory and anti-proliferative effects. researchgate.net

The diagram below illustrates the classical and alternative pathways of the renin-angiotensin system, highlighting the sequential cleavage events that lead to the formation of various angiotensin peptides.

This flowchart depicts the major enzymatic pathways within the Renin-Angiotensin System, starting from the cleavage of Angiotensinogen by Renin.

Biological Activities and Modulatory Potential of Angiotensinogen 6 13 and Its Derivatives

Intrinsic Modulatory Effects of Angiotensinogen (B3276523) (6-13) on Renin Activity

The specific segment of angiotensinogen comprising amino acids 6-13 possesses an inherent ability to interact with the active site of renin. This interaction forms the basis for its modulatory potential on the enzyme's activity. This region of the substrate is recognized by renin and is targeted for cleavage. Research into renin inhibitors has utilized this intrinsic affinity by designing analogs of this octapeptide sequence.

One prominent example is the development of H-77, a powerful renin inhibitor derived from the (6-13) octapeptide of equine angiotensinogen. nih.gov By modifying this natural sequence, researchers created a compound with a greatly increased binding affinity for renin. nih.gov The potency of this derivative highlights the intrinsic capacity of the parent (6-13) fragment to bind to renin. The inhibitory effects of H-77 have been demonstrated across various species, showcasing its significant modulatory effect on renin activity, with a half-maximal inhibitory concentration (IC50) of 24 nM for canine renin. nih.gov The development of such potent inhibitors from the angiotensinogen (6-13) sequence underscores the fragment's fundamental role in the substrate-enzyme interaction and its potential for targeted modulation of the renin-angiotensin system.

| Species | IC50 Value (µM) |

|---|---|

| Canine | 0.024 |

| Human | 1 |

| Rat | 0.6 |

Data sourced from in vitro studies on the renin inhibitor H-77. nih.gov

Role of Angiotensinogen (6-13) as a Template for Bioactive Peptides

The angiotensinogen (6-13) octapeptide serves as an effective template for the rational design of novel bioactive peptides and peptidomimetics aimed at inhibiting renin. nih.gov Bioactive peptides are specific protein fragments that can exert a physiological effect, and those derived from food sources or created synthetically have been explored for their potential to modulate bodily functions, including blood pressure. austinpublishinggroup.comoatext.com

The creation of the potent renin inhibitor H-77 is a direct application of using the angiotensinogen (6-13) fragment as a structural blueprint. nih.gov Scientists began with the natural D-His⁶-Tyr¹³ octapeptide sequence and introduced specific chemical modifications to enhance its properties as an inhibitor. nih.gov This process of using a natural substrate sequence to guide the development of a more stable and potent analog is a key strategy in drug discovery. It leverages the natural binding characteristics of the original peptide fragment to ensure the resulting molecule is targeted to the correct enzyme, while modifications are introduced to prevent cleavage and improve binding affinity, thereby transforming it from a substrate into an inhibitor. wikipedia.orgnih.gov

Mechanisms Underlying Modulatory Effects (e.g., weak inhibition, conformational changes affecting binding)

The modulatory effects of angiotensinogen (6-13) and its derivatives are rooted in their ability to bind to the active site of renin, thereby acting as competitive inhibitors. wikipedia.org The mechanism involves mimicking the natural substrate to occupy the enzyme, which prevents or reduces the binding and subsequent cleavage of native angiotensinogen.

A key mechanism for enhancing the inhibitory potential of angiotensinogen (6-13) based peptides involves altering their chemical structure to resist enzymatic cleavage while increasing binding affinity. In the case of the inhibitor H-77, a crucial modification was made to the peptide backbone at the Leu¹⁰-Leu¹¹ linkage, which is the natural cleavage site for renin. nih.govnih.gov The original peptide bond (-CO-NH-) was replaced with a reduced bond (-CH₂-NH-). nih.gov This chemical alteration makes the bond resistant to the hydrolytic action of renin. This resistance to cleavage, combined with a structure that maintains a high affinity for the enzyme's active site, results in a potent and stable inhibition of renin activity. This modification leads to a conformational arrangement that binds tightly within the enzyme's active site, but cannot be processed, effectively blocking the enzyme's function. nih.gov

Peptidomimetic Design and Structure Activity Relationship Sar Studies Based on Angiotensinogen 6 13

Design Principles for Angiotensinogen (B3276523) (6-13)-Derived Renin Inhibitors

The design of renin inhibitors derived from the Angiotensinogen (6-13) sequence has been a focused effort to create potent and specific therapeutic agents. oup.com The primary goal is to block the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), which is the conversion of angiotensinogen to angiotensin I by renin. wikipedia.orgcvpharmacology.com

Modification of the Scissile Peptide Bond for Enhanced Stability and Potency

A key strategy in the development of renin inhibitors has been the modification of the scissile peptide bond, the site where renin cleaves angiotensinogen (between Leu10 and Val11). nih.goveoinobrien.org Replacing this cleavable bond with a stable, non-hydrolyzable isostere is a critical design principle. This modification aims to create a transition-state analog that binds tightly to the active site of renin without being cleaved, thus acting as a competitive inhibitor. ahajournals.org

One notable modification involves reducing the peptide bond (-CO-NH-) to a reduced bond (-CH2-NH-). ahajournals.orgnih.gov This change results in a molecule that mimics the transition state of the renin-catalyzed reaction, leading to a significant increase in binding affinity and resistance to cleavage. nih.govresearchgate.net An example of this is the D-His6-Tyr13 octapeptide analog, H-77, where the Leu10-Leu11 linkage was replaced with a reduced bond. This modification resulted in a potent in vitro inhibitor of canine, human, and rat renin. nih.govresearchgate.net The development of such noncleavable analogues has led to compounds with inhibitory potency in the nanomolar range. jacc.org

Strategic Amino Acid Substitutions and Extensions (e.g., N-terminal Pro, C-terminal Lys)

Beyond modifying the scissile bond, strategic substitutions and extensions of the amino acid sequence of Angiotensinogen (6-13) have been employed to enhance inhibitor properties. These modifications aim to improve binding affinity, selectivity, and pharmacokinetic profiles.

For instance, the addition of charged amino acids at the carboxy-terminus of pepstatin, an early renin inhibitor, improved its solubility and in vivo utility. ahajournals.org In the context of Angiotensinogen (6-13) analogs, substitutions at various positions have been explored to optimize interactions with the renin active site. While specific data on N-terminal Proline and C-terminal Lysine extensions for Angiotensinogen (6-13) itself is limited in the provided results, the principle of terminal modifications is a common strategy in peptide drug design to enhance stability and affinity. googleapis.com

Incorporation of Non-Canonical Amino Acids for Improved Pharmacological Profiles

The introduction of non-canonical (non-proteinogenic) amino acids is a sophisticated strategy to overcome the limitations of peptide-based inhibitors, such as poor oral bioavailability and rapid degradation. wikipedia.orgnih.gov These unique amino acids can introduce conformational constraints, alter polarity, and provide novel side-chain interactions with the target enzyme.

For example, the development of aliskiren (B1664508), a potent non-peptide renin inhibitor, involved extensive molecular modeling and the incorporation of novel structural motifs that departed from the traditional peptide backbone. eoinobrien.orgahajournals.org The addition of various alkylether aromatic side chains was crucial for enhancing its affinity for a specific subpocket (S3sp) in the renin active site, which dramatically improved its potency and selectivity. jacc.org While not direct analogs of Angiotensinogen (6-13), the principles learned from the development of non-peptidic inhibitors like aliskiren, which often incorporate non-canonical structures, have informed the broader field of renin inhibitor design. nih.gov The use of D-amino acids, as seen in the H-77 analog (D-His6), is another example of incorporating non-canonical residues to enhance stability and potency. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Angiotensinogen (6-13) Analogs

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the relationship between the chemical structure of Angiotensinogen (6-13) analogs and their inhibitory activity against renin. nih.govnih.gov These studies use statistical methods to correlate structural descriptors of molecules with their biological activity, providing insights for the design of more potent inhibitors. tbzmed.ac.irgenscript.com

Early QSAR studies on chain-modified peptide analogues of the angiotensinogen active site found that the inhibitory activity was significantly correlated with Kier's first-order valence molecular connectivity index (¹χv) and the molecular weight of the inhibitors. nih.gov This suggests a strong dispersion interaction between the inhibitor and the enzyme. nih.gov Interestingly, the van der Waals volume showed a weaker correlation, and the hydrophobic character (log P) had no correlation, indicating that hydrophobicity plays a minor role in this specific interaction. nih.gov

More recent 3D-QSAR studies, such as CoMFA and CoMSIA, have been applied to newer generations of renin inhibitors, providing more detailed insights into the steric and electrostatic requirements for optimal binding. uoa.gr While these studies often focus on non-peptidic inhibitors, the principles are applicable to peptidomimetic design. For instance, a ligand-based quantitative pharmacophore model identified key molecular features for potent renin inhibition, including one hydrophobic group, one hydrogen bond donor, and two hydrogen bond acceptors. nih.gov

The table below summarizes findings from a QSAR study on angiotensinogen analogs, highlighting the correlation of different molecular properties with renin inhibitory activity.

| Molecular Property | Correlation with Renin Inhibitory Activity | Implication |

| Kier's first-order valence molecular connectivity index (¹χv) | Significant | Strong dispersion interaction between inhibitor and enzyme. nih.gov |

| Molecular Weight (MW) | Significant | Larger molecules may have better interaction. nih.gov |

| Van der Waals Volume (Vw) | Less Significant | Volume is of moderate importance for binding. nih.gov |

| Hydrophobicity (log P) | No Correlation | Hydrophobic interactions are not a primary driver of binding. nih.gov |

These QSAR models help in predicting the bioactivity of new peptide designs, thereby reducing the cost and time of experimental work. tbzmed.ac.ir

Impact of Chemical Modifications on Renin Binding Affinity and Inhibitory Efficacy

Chemical modifications to the Angiotensinogen (6-13) template have a profound impact on its binding affinity to renin and its efficacy as an inhibitor. The goal of these modifications is to create molecules that are more potent, selective, and possess better drug-like properties than the original peptide sequence. jacc.orgwikipedia.org

The most significant modifications have focused on the scissile bond (Leu10-Val11). Replacing this peptide bond with a non-cleavable isostere, such as a reduced bond (-CH2-NH-), has been shown to dramatically increase binding affinity. nih.govresearchgate.net This is because the modified structure mimics the transition state of the enzymatic reaction, leading to a much tighter and more stable interaction with the active site of renin. ahajournals.org For example, the analog H-77, which incorporates this reduced bond, is a powerful in vitro inhibitor of canine renin with an IC50 of 24 nM. nih.govresearchgate.net

The table below illustrates the impact of scissile bond modification on the inhibitory potency of an Angiotensinogen (6-13) analog.

| Compound | Modification | Target Renin | IC50 |

| H-77 | Reduced Leu10-Leu11 peptide bond (-CH2-NH-) | Canine Renin | 24 nM nih.govresearchgate.net |

| Human Renin | 1 µM nih.gov | ||

| Rat Renin | 0.6 µM nih.gov |

Beyond the scissile bond, other chemical modifications, such as the introduction of non-peptide elements and unique side chains, have led to the development of highly potent inhibitors like aliskiren. eoinobrien.orgahajournals.org These modifications optimize interactions with specific subpockets within the renin active site, leading to enhanced affinity and selectivity over other proteases. jacc.org

Development of Species-Specific Renin Inhibitors from Angiotensinogen (6-13) Templates

The development of renin inhibitors has been significantly influenced by the species specificity of the interaction between renin and angiotensinogen. ahajournals.org Human renin is highly specific for primate angiotensinogen and is significantly less effective at cleaving angiotensinogen from other species, such as rodents. nih.govnih.gov This specificity is due to molecular differences in the structure of both the enzyme and the substrate across different species. nih.gov

This species barrier presents a challenge for the preclinical development of renin inhibitors, as compounds designed to inhibit human renin may show weak activity in common animal models like rats. jacc.org For example, aliskiren is a potent inhibitor of human and marmoset renin (IC50 values of 0.6 and 2 nmol/l, respectively) but is much weaker against rat renin (IC50 of 80 nmol/l). jacc.org

To overcome this, researchers have utilized Angiotensinogen (6-13) as a template to develop species-specific inhibitors for research purposes. ahajournals.org By making specific amino acid substitutions in the peptide sequence, inhibitors can be tailored to be more effective against the renin of a particular species. For instance, early substrate analog inhibitors were developed and tested in dogs and monkeys. ahajournals.org

Conversely, to test human-specific renin inhibitors in rodent models, double transgenic rats have been developed that express both human renin and human angiotensinogen. nih.gov This allows for the in vivo evaluation of inhibitors that would otherwise be ineffective in these animals.

The table below shows the species-specific inhibitory activity of aliskiren.

| Species | IC50 of Aliskiren |

| Human | 0.6 nmol/l jacc.org |

| Marmoset | 2 nmol/l jacc.org |

| Rat | 80 nmol/l jacc.org |

This highlights the critical need to consider species differences when designing and evaluating renin inhibitors based on the Angiotensinogen (6-13) template.

Advanced Methodologies for Characterizing Angiotensinogen 6 13 and Its Analogs

High-Resolution Structural Determination Techniques

Unraveling the precise three-dimensional structure of angiotensinogen (B3276523) and its complexes with renin is fundamental to understanding the specificity of their interaction. X-ray crystallography has been a pivotal technique in this endeavor, providing high-resolution insights into the conformational changes that govern this critical enzymatic step.

In a landmark study, the crystal structures of human glycosylated angiotensinogen, its encounter complex with renin, and other forms were solved at resolutions ranging from 2.30 Å to 2.97 Å. nih.govnih.gov These structures revealed that angiotensinogen undergoes significant conformational changes upon binding to renin. nih.govnih.gov A key finding was the "tail-into-mouth" allosteric mechanism, where the N-terminal tail of angiotensinogen, containing the angiotensin I sequence, is inserted into a pocket on the angiotensinogen molecule itself. nih.govnih.gov This binding induces a profound structural rearrangement, extending the N-terminal tail and positioning the scissile bond (between Leu10 and Val11) perfectly within the active site of renin for cleavage. nih.govyoutube.com

The crystal structure of the human angiotensinogen and renin complex was determined at a resolution of 2.55 Å. rcsb.org This detailed structural information highlights the extensive interface between the two proteins, with the N-terminal peptide of angiotensinogen contributing to about half of the buried surface area in the active site of renin. nih.gov These high-resolution snapshots provide a structural basis for the development of novel inhibitors that could target the specific conformations of angiotensinogen or the renin-angiotensinogen interface. nih.govresearchgate.net

Table 1: X-ray Crystallography Data for Angiotensinogen and its Complex with Renin

| Structure | Resolution (Å) | Reference |

| Glycosylated human AGT | 2.30 | nih.govnih.gov |

| AGT-renin encounter complex | 2.55 | nih.govnih.govrcsb.org |

| Spent AGT | 2.63 | nih.govnih.gov |

| RCL-cleaved AGT | 2.97 | nih.govnih.gov |

This table summarizes the resolution of crystal structures determined for various forms of human angiotensinogen (AGT) and its complex with renin.

Biophysical Characterization of Peptide-Enzyme Interactions

Beyond static structures, understanding the dynamic interplay between angiotensinogen-derived peptides and enzymes like renin is crucial. Biophysical techniques provide valuable information on the kinetics of these interactions and the conformational changes that occur upon binding.

Enzyme Inhibition Kinetics

Enzyme inhibition kinetics are fundamental to characterizing the potency and mechanism of action of angiotensinogen (6-13) analogs designed as renin inhibitors. These studies determine key parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed-type).

For instance, synthetic peptide analogs of angiotensinogen have been developed as potent and specific inhibitors of renin. nih.govahajournals.org Early examples, such as renin inhibitor peptide (RIP), were based on the amino acid sequence of hog angiotensinogen and demonstrated competitive inhibition of human renin with a micromolar Ki value. ahajournals.org Further modifications, like introducing a reduced isostere at the scissile peptide bond, significantly enhanced inhibitory potency. nih.gov

More recent studies have explored a variety of peptide and pseudo-peptide inhibitors, including those derived from pepstatin, a natural protease inhibitor. nih.govahajournals.org These inhibitors can achieve nanomolar or even subnanomolar Ki values and exhibit high specificity for renin over other proteases. ahajournals.org The mode of inhibition for different peptide inhibitors can vary, with competitive, non-competitive, and mixed-type inhibition all being observed. nih.gov For example, some rapeseed protein-derived peptides have been shown to inhibit renin through different mechanisms. nih.gov

The development of conformationally restricted analogs of angiotensinogen, where a disulfide bond stabilizes a specific secondary structure, has also yielded competitive inhibitors of renin, further underscoring the importance of the substrate's conformation for enzyme interaction. nih.gov

Table 2: Examples of Renin Inhibitors and their Characteristics

| Inhibitor Type | Example | Inhibition Type | Potency | Reference |

| Substrate Analog | Renin Inhibitor Peptide (RIP) | Competitive | Micromolar Ki | ahajournals.org |

| Pepstatin-derived | Various | - | Nanomolar to subnanomolar Ki | ahajournals.org |

| Rapeseed Peptides | TF, LY, RALP | Competitive, Non-competitive, Mixed | - | nih.gov |

| Conformationally Restricted | [Cys5,Cys10]Angiotensinogen-(5–14) | Competitive | Micromolar Ki | nih.gov |

This table provides examples of different classes of renin inhibitors, their mode of action, and their relative potency.

Spectroscopic Analyses for Conformational Changes Upon Binding

Spectroscopic techniques like Circular Dichroism (CD) and intrinsic fluorescence are powerful tools for probing the conformational changes in both the peptide and the enzyme upon binding.

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of proteins and peptides. researchgate.netacs.org Studies on angiotensin II and its analogs have utilized CD to investigate how single amino acid substitutions affect the peptide's backbone conformation. nih.gov Changes in the CD spectrum upon binding can indicate alterations in the α-helical or β-sheet content of the enzyme or peptide, providing insights into the binding mechanism. nih.govnih.gov For example, the interaction of certain inhibitory peptides with renin has been shown to cause a reduction in the α-helix and β-sheet fractions of the enzyme's structure. nih.gov

Intrinsic fluorescence spectroscopy primarily monitors the fluorescence of tryptophan residues within a protein. nist.govlabbot.bio The emission spectrum of tryptophan is sensitive to its local environment; a change in the polarity of the environment upon ligand binding can lead to a shift in the emission maximum and a change in fluorescence intensity. nist.govlabbot.bio This technique has been used to study the interaction of hypotensive peptides with renin. nih.gov Decreases in the fluorescence intensity of renin in the presence of inhibitory peptides suggest conformational changes that expose hydrophobic groups to the aqueous environment. nih.gov Furthermore, shifts in the emission maximum can indicate whether the tryptophan residues are moving into a more hydrophobic or hydrophilic environment upon peptide binding. nih.gov

Advanced Mass Spectrometry-Based Quantification of Angiotensinogen Fragments and Analogs

Accurate and sensitive quantification of angiotensinogen fragments and their analogs in biological matrices is essential for pharmacokinetic studies and for understanding the in vivo activity of the renin-angiotensin system. Mass spectrometry (MS)-based methods have emerged as the gold standard for this purpose due to their high specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. physiology.orgphysiology.org This method allows for the precise quantification of multiple angiotensin peptides simultaneously in complex biological samples like plasma. nih.govpeerj.com

The development of LC-MS/MS methods has significantly advanced the study of the renin-angiotensin system. physiology.orgnih.gov These methods can achieve very low limits of quantification, often in the picogram per milliliter or femtomole per milliliter range, enabling the measurement of endogenous levels of angiotensin peptides. physiology.orgphysiology.orgnih.gov The high specificity of LC-MS/MS, which relies on detecting specific fragmentation patterns of the target peptides, minimizes interference from other molecules in the sample, a significant advantage over immunoassays. nih.govnih.gov

For accurate quantification, stable isotope-labeled internal standards are typically used to correct for any sample loss during preparation and analysis. physiology.orgnih.gov Several validated LC-MS/MS methods have been reported for the simultaneous quantification of various angiotensin peptides, including angiotensin I, angiotensin II, and angiotensin (1-7), in human plasma and other biological matrices. nih.govrsc.org

Table 3: Performance of a Validated LC-MS/MS Method for Angiotensin Peptides

| Peptide | Lower Limit of Quantification (pg/mL) | Reference |

| Angiotensin (1-7) | 5 | nih.gov |

| Angiotensin (1-8) (Ang II) | 5 | nih.gov |

| Angiotensin (1-10) (Ang I) | 5 | nih.gov |

This table illustrates the high sensitivity of a recently developed LC-MS/MS method for quantifying key angiotensin peptides.

Immunoaffinity Purification Coupled with Mass Spectrometry

To further enhance the sensitivity and specificity of mass spectrometric analysis, especially for low-abundance peptides in complex matrices, immunoaffinity purification can be coupled with LC-MS/MS. nih.govresearchgate.net This approach utilizes antibodies specific to the target angiotensin peptide to selectively capture it from the sample before MS analysis. nih.govresearchgate.net

This two-step process, involving solid-phase extraction followed by immunoaffinity purification, effectively removes interfering substances and enriches the target peptide, leading to a cleaner sample and improved signal-to-noise ratio in the mass spectrometer. nih.govresearchgate.net This combined technique has been successfully used for the absolute quantification of endogenous angiotensin II in human plasma, achieving high sensitivity and reliability. nih.govresearchgate.net The use of immobilized anti-angiotensin II antibodies allows for the specific isolation of angiotensin II, even from complex plasma samples. nih.gov This method is particularly valuable for clinical applications where accurate measurement of physiologically active peptides is crucial. nih.gov

In Vitro Cellular and Organ Bath Models for Functional Assays

The functional characterization of angiotensinogen fragments and their potential to influence downstream signaling, particularly in relation to Angiotensin II (Ang II) generation, relies on a suite of established in vitro models. These models, primarily involving cultured cells and isolated organ preparations, allow for the detailed investigation of molecular and physiological responses in a controlled environment. While direct studies on Angiotensinogen (6-13) are not extensively documented in publicly available literature, the methodologies described herein are the standard approaches used to characterize the bioactivity of novel peptides within the renin-angiotensin system (RAS).

Cultured Endothelial Cells

Cultured endothelial cells are a cornerstone for investigating the influence of angiotensin peptides on vascular function. These cells form the inner lining of blood vessels and are primary targets for Ang II, playing a crucial role in regulating vascular tone, permeability, and inflammation. Assays using cultured endothelial cells, such as human umbilical vein endothelial cells (HUVECs) or bovine aortic endothelial cells (BAECs), are pivotal for elucidating the direct effects of peptides on endothelial function and signaling pathways that could be influenced by Angiotensinogen (6-13).

Research Findings:

Angiotensin II Receptor Expression and Signaling: Endothelial cells express Ang II receptors, primarily the AT1 receptor, which mediate many of the peptide's vascular effects. frontiersin.org Studies have shown that Ang II binding to AT1 receptors on endothelial cells can trigger a cascade of intracellular events. For instance, Ang II has been demonstrated to increase the permeability of brain endothelial cells to tracers in a dose-dependent manner, an effect that can be blocked by AT1 receptor antagonists like candesartan. ahajournals.org

Downstream Signaling Pathways: Functional assays in endothelial cells often focus on key signaling molecules. Ang II is known to stimulate the production of reactive oxygen species (ROS), activate the NF-κB transcription factor, and subsequently increase the expression of adhesion molecules like VCAM-1. frontiersin.org Furthermore, Ang II can enhance the activity and expression of arginase, which in turn reduces the availability of L-arginine for endothelial nitric oxide synthase (eNOS), thereby impairing nitric oxide (NO) production and promoting endothelial dysfunction. wikipedia.org The influence of a novel peptide on these pathways would be a key area of investigation.

Angiogenesis and Cell Proliferation: The role of angiotensinogen and its derivatives in angiogenesis has been explored using endothelial cell models. Studies have demonstrated that angiotensinogen and its larger fragment, des(Ang I)angiotensinogen, can inhibit endothelial cell proliferation, migration, and the formation of capillary-like tubes on Matrigel, suggesting antiangiogenic properties. nih.gov

Table 1: Functional Assays in Cultured Endothelial Cells for Characterizing Angiotensin Peptides

| Assay Type | Parameter Measured | Typical Agonist/Compound | Purpose |

|---|---|---|---|

| Permeability Assay | Passage of labeled tracers (e.g., BSA-Alexa488) across a cell monolayer | Angiotensin II | To assess changes in endothelial barrier function. ahajournals.org |

| Gene Expression Analysis (qPCR/Western Blot) | mRNA and protein levels of VCAM-1, AT1R, eNOS, Arginase I | Angiotensin II, AT1R antagonists | To determine the effect on inflammatory and signaling protein expression. frontiersin.orgwikipedia.org |

| NF-κB Activation Assay | Nuclear translocation of NF-κB subunits | Angiotensin II, Antioxidants | To investigate the activation of pro-inflammatory transcription factors. frontiersin.org |

| Nitric Oxide (NO) Production | Measurement of nitrite/nitrate in culture medium | Angiotensin II, Arginase inhibitors | To evaluate the impact on endothelial-derived vasodilator production. wikipedia.org |

| Cell Proliferation/Migration Assay | Cell count, wound healing, or Boyden chamber migration | Angiotensinogen, des(Ang I)AGT | To assess effects on cell growth and motility, key components of angiogenesis. nih.gov |

| Tube Formation Assay | Formation of capillary-like structures on Matrigel | Angiotensinogen, des(Ang I)AGT | To model the effect on the morphogenic stage of angiogenesis. nih.gov |

Cultured Smooth Muscle Cells

Vascular smooth muscle cells (VSMCs) are the primary effectors of vasoconstriction and are central to the structural remodeling of blood vessels in hypertensive states. Cultured VSMCs are indispensable for studying the direct contractile and growth-promoting effects of angiotensin peptides.

Research Findings:

Contraction and Calcium Signaling: Angiotensin II is a potent vasoconstrictor that acts directly on VSMCs. nih.govcore.ac.uk Its binding to AT1 receptors on VSMCs activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, initiating contraction, while DAG activates protein kinase C. nih.gov Assays measuring intracellular calcium mobilization and cell contraction are fundamental for characterizing the vasoactive potential of new peptides.

Growth and Proliferation: Beyond acute contraction, Ang II is a known mitogen for VSMCs, promoting hypertrophy and proliferation, which contribute to vascular remodeling. core.ac.uk Studies in cultured VSMCs have shown that Ang II activates multiple signaling pathways associated with cell growth, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.gov The ability of a peptide to influence these trophic effects is a critical aspect of its functional characterization.

Phenotypic Modulation: VSMCs can switch from a quiescent, contractile phenotype to a proliferative, synthetic state, a process implicated in vascular diseases. In vitro studies allow researchers to examine how peptides like Ang II influence the expression of smooth muscle-specific marker proteins such as α-actin and calponin, providing insight into their role in pathological vascular remodeling.

Table 2: Functional Assays in Cultured Vascular Smooth Muscle Cells for Characterizing Angiotensin Peptides

| Assay Type | Parameter Measured | Typical Agonist/Compound | Purpose |

|---|---|---|---|

| Intracellular Calcium ([Ca²⁺]i) Measurement | Changes in fluorescence of calcium-sensitive dyes (e.g., Fura-2) | Angiotensin II | To measure the mobilization of intracellular calcium, a key step in contraction. |

| Cell Growth/DNA Synthesis Assay | ³H-thymidine incorporation, cell counting | Angiotensin II, Tyrosine kinase inhibitors | To quantify effects on cell proliferation and hypertrophy. |

| MAPK/ERK Activation (Western Blot) | Phosphorylation of ERK1/2 | Angiotensin II, MEK inhibitors | To investigate the activation of key growth-promoting signaling pathways. |

| Protein Synthesis Assay | ³H-leucine incorporation | Angiotensin II | To assess the hypertrophic response of the cells. |

| Phenotypic Marker Expression (RT-PCR/Western Blot) | mRNA and protein levels of smooth muscle α-actin, calponin | Angiotensin II | To evaluate the influence on VSMC phenotypic modulation. |

Organ Bath Models

Organ bath studies provide an integrated assessment of a compound's effect on intact tissue, bridging the gap between cellular assays and in vivo physiology. In the context of the RAS, isolated blood vessel rings (e.g., from aorta or mesenteric arteries) are mounted in an organ bath to measure isometric tension. This technique is the gold standard for quantifying the vasoconstrictor or vasodilator properties of peptides.

Research Findings:

Concentration-Response Curves: Organ bath experiments are used to construct concentration-response curves for vasoactive agents. For example, cumulative addition of Angiotensin I or Angiotensin II to the bath produces a dose-dependent contraction of the arterial ring. This allows for the determination of key pharmacological parameters such as potency (pEC50) and efficacy (Emax).

Mechanism of Action: By using specific inhibitors, the organ bath setup can elucidate the mechanism of action. For instance, pre-incubation of the tissue with an AT1 receptor antagonist (like irbesartan) or an ACE inhibitor (like quinaprilat) can determine if a peptide's effect is mediated through the AT1 receptor or requires conversion to Ang II, respectively.

Endothelium-Dependent Effects: The role of the endothelium can be assessed by comparing responses in vessels with an intact versus a mechanically removed endothelium. This helps to distinguish between direct effects on the smooth muscle and indirect effects mediated by endothelial-derived factors.

Table 3: Organ Bath Assays for Functional Characterization of Vasoactive Peptides

| Parameter | Description | Typical Measurement | Purpose |

|---|---|---|---|

| Potency (pEC50) | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. | Calculated from the concentration-response curve for contraction. | To quantify the concentration at which the peptide exerts its effect. |

| Efficacy (Emax) | The maximum contractile response produced by the peptide. | Measured as the peak tension (in mN) or as a percentage of a reference contraction (e.g., to high potassium). | To determine the maximal functional effect of the peptide. |

| Receptor Involvement | Shift in the concentration-response curve in the presence of a specific receptor antagonist (e.g., AT1 or AT2 blocker). | Comparison of pEC50 values with and without antagonist. | To identify the receptor through which the peptide mediates its action. |

| Enzymatic Conversion | Effect of pre-incubation with an enzyme inhibitor (e.g., ACE inhibitor) on the peptide's response. | Attenuation of the contractile response. | To determine if the peptide is a pro-drug that requires enzymatic conversion to an active form. |

| Endothelial Dependence | Comparison of contractile responses in tissues with and without a functional endothelium. | Alteration in potency or efficacy. | To assess the contribution of the endothelium to the overall vascular response. |

Future Directions and Translational Research Perspectives

Elucidating Undiscovered Biological Roles of Angiotensinogen (B3276523) (6-13) Beyond Renin Substrate/Inhibitor

The classical view of angiotensinogen is that of a passive precursor protein, with its sole function being the release of angiotensin I (Ang I) upon cleavage by renin. nih.govthoracickey.com However, emerging evidence suggests that angiotensinogen and its fragments may possess biological activities independent of the generation of angiotensin II (Ang II). For instance, the remainder of the angiotensinogen molecule after Ang I cleavage, known as des(AngI)AGT, has been shown to have biological functions. nih.gov Studies have demonstrated that des(AngI)AGT can influence body weight gain and liver steatosis, providing direct evidence for functions beyond being a simple precursor. nih.gov

This raises the possibility that other fragments, including or derived from the Angiotensinogen (6-13) sequence, may also have undiscovered physiological roles. The RAS is now understood to be far more complex than initially thought, with various other angiotensin peptides like Angiotensin-(1-7) and Angiotensin IV exerting distinct, often counter-regulatory, effects through their own specific receptors. nih.govmdpi.com Future research endeavors could focus on:

Receptor Deorphanization: Investigating whether Angiotensinogen (6-13) or its metabolites can bind to and modulate known G-protein coupled receptors that currently have no identified endogenous ligand ("orphan receptors").

Intracellular Signaling: Exploring potential intracellular roles of Angiotensinogen (6-13), as local or intracellular RAS have been identified in various tissues, including the heart, kidneys, and brain. wikipedia.org

Fragmentomics: Utilizing advanced mass spectrometry techniques to identify and quantify endogenous fragments of angiotensinogen in different tissues and disease states, which may reveal novel bioactive peptides derived from the region encompassing the (6-13) sequence.

Uncovering such roles would significantly expand our understanding of the RAS and could open new avenues for therapeutic intervention in a variety of diseases.

Advancements in Peptidomimetic Design for Enhanced Potency, Selectivity, and Bioavailability

While peptides like Angiotensinogen (6-13) and its analogs hold therapeutic promise, their clinical application is often hampered by inherent weaknesses, such as rapid degradation by proteases and poor oral bioavailability. upc.edu Peptidomimetic chemistry offers a powerful strategy to overcome these limitations by creating non-peptide molecules that mimic the biological activity of the original peptide but possess superior drug-like properties. upc.edudiva-portal.org

Key strategies in the design of peptidomimetics based on Angiotensinogen (6-13) include:

Conformational Constraint: The biological activity of a peptide is dependent on its three-dimensional structure. By introducing conformational constraints, such as through cyclization or the incorporation of rigid non-canonical amino acids (e.g., 1-aminocyclohexane-1-carboxylic acid, Ac6c), the molecule can be locked into its active conformation. upc.edumdpi.com This strategy can lead to a significant increase in potency and selectivity for the target enzyme, renin. upc.edu

Backbone Modification: To enhance stability against enzymatic degradation, the peptide backbone can be modified. This involves replacing susceptible peptide bonds with more robust isosteres or introducing atypical structural elements like D-amino acids or N-alkylated amino acids. mdpi.com

Side Chain Optimization: The amino acid side chains are crucial for molecular recognition. Altering these side chains can enhance binding affinity and selectivity. For example, systematic substitution of amino acids at position 6 in Angiotensin II has led to the development of analogs with thousands-fold greater selectivity for the AT2 receptor over the AT1 receptor. vub.ac.be

These advanced design principles can be applied to the Angiotensinogen (6-13) sequence to develop next-generation renin inhibitors that are not only potent and selective but also orally bioavailable and stable in vivo.

Table 1: Strategies in Peptidomimetic Design for Angiotensinogen (6-13) Analogs

| Design Strategy | Approach | Desired Outcome | Reference |

| Conformational Constraint | Cyclization, Incorporation of rigid amino acids (e.g., Ac6c) | Increased potency, Enhanced receptor/enzyme selectivity | upc.edu, mdpi.com |

| Backbone Modification | Replacement of peptide bonds, Use of D-amino acids, N-alkylation | Increased resistance to proteolysis, Improved metabolic stability | mdpi.com |

| Side Chain Modification | Substitution with non-canonical or modified amino acids | Improved binding affinity, Enhanced selectivity, Altered biological activity | vub.ac.be |

Application of Angiotensinogen (6-13) Analogs as Research Tools in RAS Mechanistic Studies

Analogs of Angiotensinogen (6-13) are invaluable chemical probes for dissecting the intricate mechanisms of the Renin-Angiotensin System. As the primary recognition site for renin, this peptide sequence provides a template for designing sophisticated research tools. nih.gov

Applications of these analogs include:

Elucidating Enzyme-Substrate Interactions: By systematically substituting each amino acid in the (6-13) sequence, researchers can determine the specific contribution of each residue to renin binding and catalysis. This helps to map the critical interactions within the enzyme's active site.

Developing Potent and Selective Renin Inhibitors: Modified, non-cleavable analogs of Angiotensinogen (6-13) can act as highly specific competitive inhibitors of renin. oup.com These tools are crucial for isolating the effects of renin activity from other components of the RAS in both in vitro and in vivo experiments. Blocking this first, rate-limiting step of the cascade allows for a more precise understanding of its physiological role. oup.com One such peptidic substrate analog, AG 84-10, which resembles the Angiotensinogen (6-13) sequence, has been studied for its antihypertensive properties. nactem.ac.uknactem.ac.uk

Distinguishing RAS Pathways: The generation of Ang II is not exclusively dependent on renin and ACE; enzymes like chymase can also play a role. oup.com Highly specific renin inhibitors developed from the Angiotensinogen (6-13) template allow researchers to differentiate between the classical renin-dependent RAS and these alternative pathways, clarifying their respective contributions in different tissues and disease states.

Exploration of Angiotensinogen (6-13)-Derived Peptides in Animal Models of Disease Pathophysiology

The central role of a dysregulated RAS in numerous diseases is well-documented, making it a prime target for therapeutic development. nih.govelsevier.es Angiotensinogen (6-13)-derived peptides, as potential modulators of the RAS, are being explored in a variety of preclinical animal models.

Cardiovascular Disease: In animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR), and atherosclerosis, like the apolipoprotein E-knockout (ApoE−/−) mouse, the RAS is a key driver of pathology. oup.commdpi.com Ang II promotes high blood pressure, vascular inflammation, and atherosclerotic plaque development. oup.comnih.gov Investigating Angiotensinogen (6-13)-based renin inhibitors in these models can determine their efficacy in preventing or reversing these cardiovascular pathologies. oup.com

Renal Disease: The intrarenal RAS plays a critical role in the progression of chronic kidney disease (CKD). mdpi.com In models such as 5/6 nephrectomy or adenine-induced nephropathy, elevated local Ang II contributes to glomerular injury, interstitial fibrosis, and inflammation. mdpi.combiomedpharmajournal.orgspandidos-publications.com Angiotensinogen (6-13) analogs could be tested for their ability to specifically reduce intrarenal RAS activation and confer renoprotective effects. ahajournals.orgnih.gov

Neurodegenerative Disease: A local RAS has been identified in the brain, and its overactivity is implicated in the pathophysiology of neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.comnih.gov This overactivation contributes to neuroinflammation, oxidative stress, and neuronal death. mdpi.comfrontiersin.org In relevant animal models, such as transgenic mice expressing amyloid precursor protein (APP), Angiotensinogen (6-13) derivatives designed to cross the blood-brain barrier could be evaluated for their neuroprotective potential. nih.gov

Inflammatory Disease: Ang II is recognized as a pro-inflammatory molecule that can stimulate the production of inflammatory cytokines such as IL-6 and TNF-α. physiology.orgnih.gov By inhibiting the production of Ang II at the first step of the cascade, Angiotensinogen (6-13)-derived peptides could exert broad anti-inflammatory effects, a hypothesis that can be tested in various animal models of inflammatory conditions.

Table 2: Potential Applications of Angiotensinogen (6-13) Analogs in Preclinical Disease Models

| Disease Area | Common Animal Models | Pathophysiological Role of RAS | Potential Therapeutic Action of Analogs | References |

| Cardiovascular | Spontaneously Hypertensive Rat (SHR), ApoE-/- Mouse | Vasoconstriction, Inflammation, Vascular Remodeling, Atherosclerosis | Lower blood pressure, Reduce plaque formation | oup.com, nih.gov, mdpi.com |

| Renal | 5/6 Nephrectomy, Adenine-induced CKD | Glomerular hypertension, Fibrosis, Inflammation | Attenuate fibrosis, Preserve renal function | nih.gov, biomedpharmajournal.org, mdpi.com |

| Neurodegenerative | APP Transgenic Mice (Alzheimer's), 6-OHDA-induced models (Parkinson's) | Neuroinflammation, Oxidative stress, Neuronal apoptosis | Reduce neuroinflammation, Protect neurons | mdpi.com, nih.gov, nih.gov |

| Inflammatory | Various models with an inflammatory component | Upregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Systemic or local anti-inflammatory effects | physiology.org, mdpi.com, nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.